5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis of Pyrrolopyrimidines
Research by Majumdar et al. (1998) explores the synthesis of pyrrolo[3,2-d]pyrimidine derivatives through simple treatment with m-chloroperoxybenzoic acid. This method demonstrates a pathway for creating compounds that could be further modified for various applications, such as drug development and material science (Majumdar, Das, & Jana, 1998).
Large-Scale Synthesis for Therapeutic Applications
Kucerovy et al. (1997) describe the development of a large-scale synthesis process for a new chemical entity designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer. This highlights the compound's relevance in synthesizing therapeutics at a scale suitable for clinical and commercial use (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) developed novel fluorescent probes based on the core structure similar to the specified compound, which exhibits an aggregation-enhanced emission feature for the quantitative detection of low levels of carbon dioxide. Such probes are crucial for environmental monitoring, biological, and medical applications, indicating the compound's potential in developing sensitive detection tools (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Studies on NH-pyrazoles
Cornago et al. (2009) conducted studies on NH-pyrazoles, revealing insights into the annular tautomerism of curcuminoid NH-pyrazoles. Understanding such structural and chemical properties is vital for the development of pharmaceuticals with improved efficacy and safety profiles (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Safety And Hazards
This involves studying the potential hazards associated with the compound, including its toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a discussion on the potential future applications of the compound, ongoing research, and areas where further study is needed.
properties
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)12-13-26-20(17-10-7-11-18(31-4)23(17)32-5)19(22(28)24(26)29)21(27)15-8-6-9-16(14-15)30-3/h6-11,14,20,27H,12-13H2,1-5H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAZCKZYRQFIQT-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one |
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